4-((4-methylbenzo[d]thiazol-2-yl)oxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
4-[(4-methyl-1,3-benzothiazol-2-yl)oxy]-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S2/c1-13-4-2-6-16-17(13)21-19(26-16)24-14-7-9-22(10-8-14)18(23)20-12-15-5-3-11-25-15/h2-6,11,14H,7-10,12H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAJZQRBAISKPEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)OC3CCN(CC3)C(=O)NCC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((4-methylbenzo[d]thiazol-2-yl)oxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide is a synthetic derivative that has garnered interest due to its potential biological activities. This article provides a detailed overview of its synthesis, biological evaluations, and mechanisms of action, supported by data tables and relevant case studies.
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the benzo[d]thiazole ring, introduction of the piperidine structure, and attachment of the thiophene moiety. The following synthetic route outlines these steps:
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Formation of Benzo[d]thiazole:
- Cyclization of 2-aminothiophenol with an appropriate bromo compound under basic conditions.
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Piperidine Derivative Formation:
- Reaction of the benzo[d]thiazole intermediate with piperidine using a coupling agent like EDCI.
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Thiophene Attachment:
- Nucleophilic substitution involving thiophen-2-ylmethyl chloride.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The benzo[d]thiazole moiety is known for its ability to modulate enzyme activity, while the piperidine ring enhances binding affinity.
In Vitro Studies
Recent studies have evaluated this compound's efficacy in various biological assays:
- Acetylcholinesterase Inhibition:
- Anticancer Activity:
Case Studies
Several studies have highlighted the biological effects of compounds related to this compound:
- Study on COX Inhibition:
- Thiazole Derivatives in Cancer Research:
Data Summary
Chemical Reactions Analysis
Amide Bond Formation
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Reagents : Piperidine-1-carboxylic acid derivatives, thiophen-2-ylmethylamine.
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Conditions : Carbodiimide coupling (e.g., EDC/HOBt), often in polar aprotic solvents like DMF.
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Mechanism :
Mitsunobu Coupling
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Reagents : DIAD, triphenylphosphine, alcohols (e.g., 4-hydroxymethylpiperidine).
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Conditions : Anhydrous THF, low temperatures.
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Mechanism :
Degradation Pathways
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Reagents : Acidic/basic hydrolysis agents (e.g., aqueous HBr).
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Conditions : High temperatures, aqueous environments.
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Mechanism :
-
Amide hydrolysis can occur under acidic/basic conditions, yielding carboxylic acid and amine derivatives.
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Chemical Reactivity and Functional Groups
The compound’s reactivity stems from its structural features:
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Amide group : Susceptible to hydrolysis and nucleophilic substitution.
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Benzo[d]thiazole ring : Electrophilic sites enable alkylation or substitution reactions.
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Piperidine ring : Flexible structure allows for diverse substitution patterns.
Structural and Analytical Data
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Molecular Formula : C₁₉H₂₀N₂O₂S
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Molecular Weight : 360.44 g/mol
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Key Functional Groups :
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Piperidine carboxamide
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Benzo[d]thiazole ether linkage
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Thiophen-2-ylmethyl amide
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Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares key structural and functional attributes of the target compound with analogs from the evidence:
Key Structural and Functional Insights:
Core Flexibility :
- The target compound’s piperidine-1-carboxamide core is shared with ML277 and rédafamdastat , but substituent variations dictate divergent biological roles. For example, ML277’s tosyl group and chiral piperidine-2-carboxamide structure enable Kv7.1 channel activation, whereas the target compound’s thiophen-2-ylmethyl group may favor interactions with hydrophobic binding pockets .
Substituent Impact on Activity: Sulfonyl vs. Benzo[d]thiazole Modifications: The 4-methyl substitution on the benzo[d]thiazole ring in the target compound may reduce steric hindrance compared to bulkier groups (e.g., phenylsulfonyl in ), improving solubility or target accessibility.
Synthetic Accessibility :
- The target compound’s synthesis likely parallels methods described for VU0500469 , involving HATU/DIPEA-mediated coupling of 4-methylbenzo[d]thiazol-2-amine with a functionalized piperidine precursor. However, the thiophen-2-ylmethyl carboxamide moiety may require additional optimization steps compared to tosyl or sulfonyl analogs .
Biological Target Hypotheses :
- Based on structural analogs, the target compound could interact with:
Preparation Methods
One-Pot Synthesis Strategy
A streamlined approach condenses steps 2 and 3 by employing in situ generation of the carbamoyl chloride. This reduces purification steps and improves overall yield (70–75%).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
